

# physicochemical properties of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

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## Compound of Interest

Compound Name:	5-Methoxy-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B582084

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An In-depth Technical Guide to the Physicochemical Properties of **5-Methoxy-2-(trifluoromethyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Methoxy-2-(trifluoromethyl)benzaldehyde**, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document compiles available data on its chemical identity, properties, and plausible experimental protocols for its synthesis and characterization.

## Chemical Identity and Properties

**5-Methoxy-2-(trifluoromethyl)benzaldehyde**, with the CAS Number 944905-42-4, is an aromatic aldehyde featuring both a methoxy and a trifluoromethyl group on the benzene ring.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis.

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Methoxy-2-(trifluoromethyl)benzaldehyde**.

Property	Value	Source(s)
CAS Number	944905-42-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	204.15 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Physical Form	Solid or viscous liquid	Not specified
Purity	Typically ≥98%	<a href="#">[2]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[5]</a>

Note: Specific experimental data for melting point, boiling point, density, and solubility are not readily available in the provided search results. Data often corresponds to the isomer 2-Methoxy-5-(trifluoromethyl)benzaldehyde.

## Spectroscopic and Analytical Data

While specific spectra for **5-Methoxy-2-(trifluoromethyl)benzaldehyde** are not available in the search results, characterization would typically rely on standard analytical techniques. The expected spectral characteristics are outlined below.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the aldehyde proton (CHO), aromatic protons, and the methoxy group (OCH <sub>3</sub> ) protons would be expected. The trifluoromethyl group would cause splitting of adjacent aromatic proton signals.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, aromatic carbons (with coupling to fluorine), and the methoxy carbon. The trifluoromethyl carbon would appear as a quartet.
<sup>19</sup> F NMR	A singlet corresponding to the CF <sub>3</sub> group.
Mass Spectrometry (MS)	A molecular ion peak [M] <sup>+</sup> corresponding to the molecular weight. Fragmentation patterns would likely show the loss of H, CO, and other fragments characteristic of benzaldehydes.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and C-F stretching of the trifluoromethyl group.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Methoxy-2-(trifluoromethyl)benzaldehyde** are not explicitly published in the provided search results. However, based on general organic chemistry principles and synthesis routes for analogous compounds, the following methodologies are proposed.

## Plausible Synthesis Method

A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The synthesis of **5-Methoxy-2-(trifluoromethyl)benzaldehyde** could therefore be envisioned as a two-step process starting from 1-methoxy-4-(trifluoromethyl)benzene.

Step 1: Formylation of 1-methoxy-4-(trifluoromethyl)benzene A plausible route to introduce the aldehyde group at the 2-position is through a directed ortho-metallation reaction followed by quenching with an appropriate formylating agent (e.g., N,N-dimethylformamide, DMF).

Step 2: Oxidation of (5-Methoxy-2-(trifluoromethyl)phenyl)methanol If the synthesis proceeds via the corresponding benzyl alcohol, a mild oxidizing agent would be used to convert the alcohol to the aldehyde.

#### Detailed Protocol (General Example):

- Dissolution: Dissolve the starting material, (5-Methoxy-2-(trifluoromethyl)phenyl)methanol, in a suitable organic solvent such as dichloromethane (DCM).
- Oxidation: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC), to the solution at room temperature.
- Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it to remove insoluble residues.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure **5-Methoxy-2-(trifluoromethyl)benzaldehyde**.

## Characterization Workflow

The identity and purity of the synthesized **5-Methoxy-2-(trifluoromethyl)benzaldehyde** would be confirmed using a standard workflow of analytical techniques.

- Chromatography (TLC/GC-MS): Initial assessment of purity and reaction completion.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR to elucidate the exact structure and confirm the position of the substituents.

- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (aldehyde, ether, trifluoromethyl).

## Mandatory Visualizations

## Plausible Synthesis Workflow

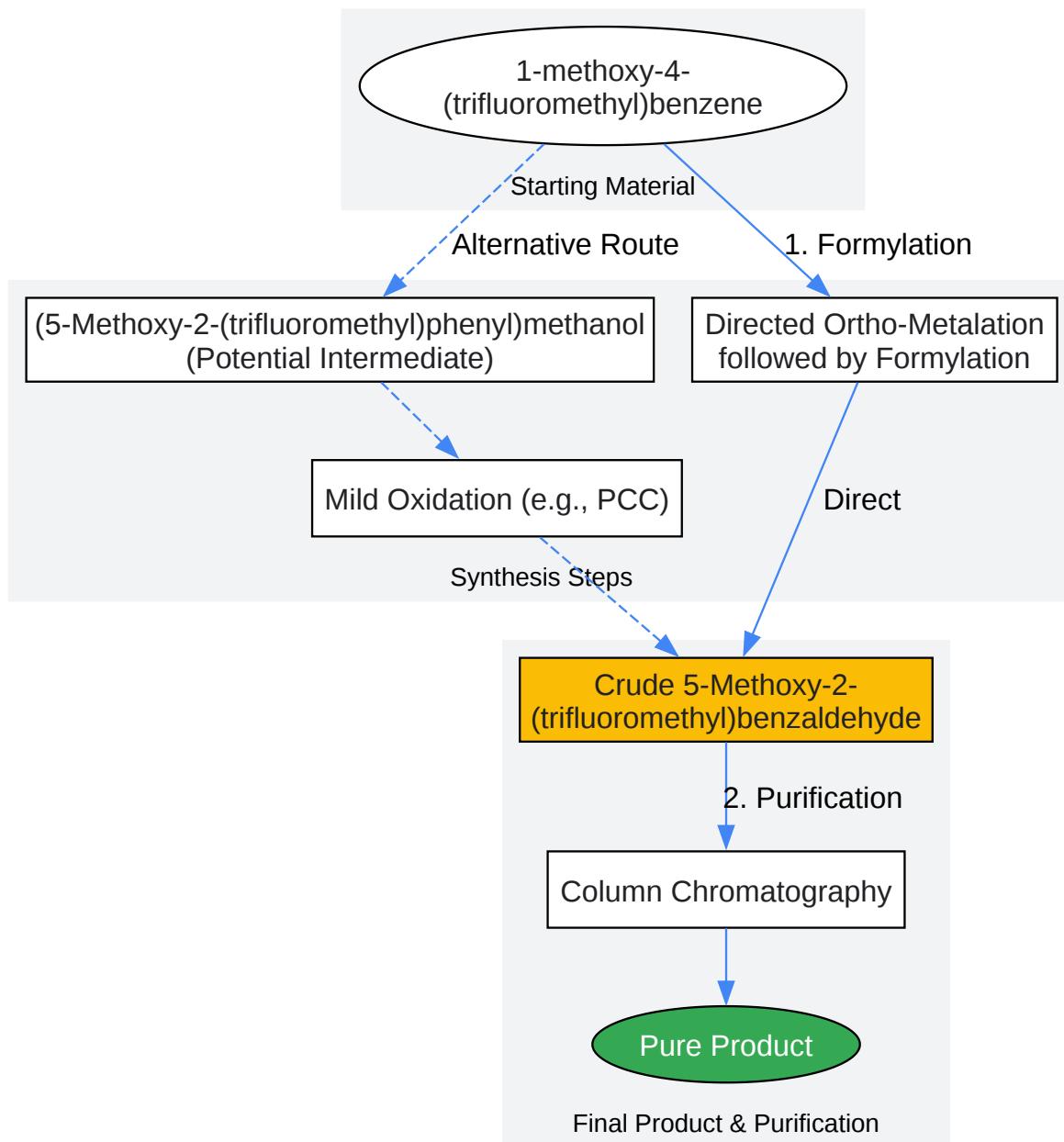


Figure 1: Plausible Synthesis Workflow

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Caption: Figure 1: Plausible Synthesis Workflow

## Characterization Workflow

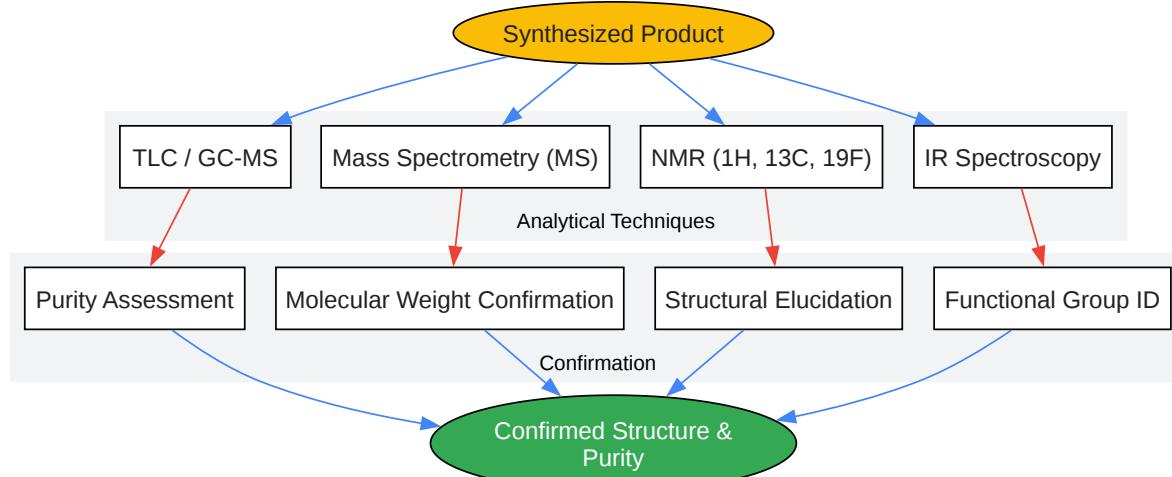


Figure 2: Product Characterization Workflow

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Caption: Figure 2: Product Characterization Workflow

## Safety Information

**5-Methoxy-2-(trifluoromethyl)benzaldehyde** should be handled with appropriate safety precautions in a laboratory setting.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

## Applications in Research and Development

Substituted benzaldehydes containing fluorine atoms are crucial intermediates in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability, binding affinity, and lipophilicity of drug candidates. As such, **5-Methoxy-2-**

**(trifluoromethyl)benzaldehyde** is a valuable precursor for the synthesis of novel bioactive molecules and functional materials.

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## References

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